[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457470
InChI: InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13457470

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1
Standard InChI Key JUEIUPNCAWEGRD-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N

Introduction

Structural Characteristics

Molecular Composition

The compound’s architecture integrates three critical components:

  • A piperidine ring (C₅H₁₀N), providing a rigid six-membered amine scaffold.

  • An (S)-2-amino-3-methylbutanoyl group, introducing chirality and a branched alkyl chain.

  • A tert-butyl carbamate (N-isopropyl-O-tert-butyl carbamate), serving as a protective group for the amine functionality.

The IUPAC name, tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylcarbamate, reflects its substituent arrangement and stereochemistry. The (S)-configuration at the α-carbon of the butanoyl group is critical for its potential enantioselective interactions.

Key Structural Data

PropertyValue
Molecular FormulaC₁₈H₃₅N₃O₃
Molecular Weight341.5 g/mol
InChIInChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)20-10-8-14(9-11-20)21(13(3)4)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t15-/m0/s1
InChIKeyJUEIUPNCAWEGRD-HNNXBMFYSA-N
SMILESCC(C)C@@HN
PubChem CID66566371

This data confirms the compound’s unique identity and distinguishes it from analogs such as the methyl-carbamate (C₁₆H₃₁N₃O₃) and piperidin-4-ylmethyl derivatives (C₁₇H₃₃N₃O₃).

Stereochemical Considerations

The (S)-configuration at the 2-amino position ensures spatial orientation critical for binding to chiral biological targets. Computational modeling suggests that inversion to the (R)-form would alter hydrogen-bonding patterns and steric interactions, potentially diminishing activity.

Synthesis and Preparation

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the isopropyl-carbamate group via reaction of piperidin-4-amine with tert-butyl N-isopropylcarbamoyl chloride under basic conditions.

  • Acylation: Coupling the free amine on the piperidine ring with (S)-2-amino-3-methylbutanoic acid using a carbodiimide-based activating agent (e.g., EDC/HOBt).

  • Protection/Deprotection: The tert-butyl group remains intact throughout, while temporary protection of the α-amino group (e.g., with Boc) may be employed to prevent side reactions.

Critical Reaction Parameters

  • Temperature: Acylation steps typically proceed at 0–5°C to minimize racemization.

  • Solvent: Dichloromethane or DMF ensures solubility of intermediates.

  • Catalysts: DMAP accelerates carbamate formation.

Protecting Group Strategy

The tert-butyl carbamate (Boc) group offers stability under acidic and basic conditions, enabling selective deprotection post-synthesis. This contrasts with methyl or benzyl carbamates, which require harsher conditions for removal.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) due to the tert-butyl group’s lipophilicity.

  • Stability: Stable at room temperature for >6 months when stored anhydrous. Hydrolysis of the carbamate occurs under strong acidic (pH <2) or basic (pH >12) conditions.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch of carbamate).

  • NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet) and isopropyl groups (δ 1.1 ppm, doublet).

ParameterExample Calculation
Mass to Volume34.15 mg in 10 mL DMSO = 10 mM solution
Molarity AdjustmentDilute 1:10 with acetonitrile for 1 mM

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl-carbamate analogC₁₆H₃₁N₃O₃313.44Methyl vs. isopropyl carbamate
Piperidin-4-ylmethyl derivativeC₁₇H₃₃N₃O₃327.5Methylenepiperidine linkage

The isopropyl variant exhibits enhanced steric bulk, potentially improving target selectivity over smaller alkyl analogs.

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